

# A Comparative Review of the Safety Profiles of Different β-Lactamase Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance has necessitated the development and widespread use of  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations to preserve the efficacy of  $\beta$ -lactam antibiotics. While effective, these combinations are not without risks. This guide provides an objective comparison of the safety profiles of commonly used and newer  $\beta$ -lactamase inhibitor combinations, supported by quantitative data from clinical trials and detailed experimental methodologies.

### **Overview of Common Adverse Events**

β-lactam/β-lactamase inhibitor combinations are generally associated with a range of adverse events, primarily affecting the gastrointestinal, dermatological, hematological, and neurological systems. Allergic reactions are also a notable concern. While many of these side effects are mild to moderate, serious adverse events can occur, necessitating careful patient monitoring.

## **Comparative Safety Data**

The following tables summarize the incidence of common and serious adverse events reported in key clinical trials for various  $\beta$ -lactamase inhibitor combinations.

Table 1: Gastrointestinal and General Adverse Events



| β-<br>Lactamase<br>Inhibitor<br>Combinatio<br>n | Diarrhea                                                   | Nausea           | Vomiting  | Headache            | Pyrexia<br>(Fever)        |
|-------------------------------------------------|------------------------------------------------------------|------------------|-----------|---------------------|---------------------------|
| Amoxicillin/Cl<br>avulanate                     | ~10%[1]                                                    | 4.31%[2]         | 5.54%[2]  | -                   | 7.31%[2]                  |
| Piperacillin/Ta<br>zobactam                     | More<br>common than<br>with<br>carbapenems<br>(RR 0.47)[3] | -                | -         | Common[4]           | <1% (drug-<br>induced)[4] |
| Ceftazidime/<br>Avibactam                       | Common[5]                                                  | Common[5]<br>[6] | Common[5] | Common[5]<br>[6][7] | Common[5]                 |
| Meropenem/<br>Vaborbactam                       | -                                                          | -                | -         | 8.8%[8]             | -                         |
| Imipenem/Rel<br>ebactam                         | 2.3%[9]                                                    | Common           | Common    | Common              | Common                    |

Note: Incidence rates can vary based on the patient population and study design. RR = Risk Ratio.

Table 2: Serious Adverse Events and System Organ Class Toxicity



| β-<br>Lactam<br>ase<br>Inhibitor<br>Combin<br>ation | Serious<br>Adverse<br>Events<br>(SAEs) | Drug-<br>Related<br>AEs           | Disconti<br>nuation<br>due to<br>AEs | Nephrot<br>oxicity                     | Hepatot<br>oxicity                                                          | Hematol<br>ogical<br>Disorde<br>rs                              | Neurolo<br>gical<br>Events                              |
|-----------------------------------------------------|----------------------------------------|-----------------------------------|--------------------------------------|----------------------------------------|-----------------------------------------------------------------------------|-----------------------------------------------------------------|---------------------------------------------------------|
| Amoxicilli<br>n/Clavula<br>nate                     | -                                      | -                                 | -                                    | -                                      | Increase d risk (9- fold higher reporting rate vs. amoxicilli n alone) [10] | -                                                               | -                                                       |
| Piperacilli<br>n/Tazoba<br>ctam                     | -                                      | 9.7% (vs.<br>IMI/REL)<br>[11][12] | 8.2% (vs.<br>IMI/REL)<br>[11][12]    | Thrombo cytosis, renal dysfuncti on[8] | Hepatic<br>cytolysis[<br>8]                                                 | Leukope nia (16.3%), Neutrope nia (10%) with prolonge d use[13] | -                                                       |
| Ceftazidi<br>me/Aviba<br>ctam                       | 8.7%[5]<br>[6]                         | 10.7%[5]<br>[6]                   | 2.5%[5]<br>[6]                       | -                                      | Increase<br>d Alanine<br>Aminotra<br>nsferase[<br>5][6]                     | -                                                               | Higher reporting of encephal opathy, seizures, coma[14] |
| Meropen<br>em/Vabor<br>bactam                       | -                                      | 24.0%<br>(vs. BAT)<br>[15][16]    | -                                    | 4.0% (vs. 24.0% with BAT) [15][16]     | -                                                                           | -                                                               | -                                                       |



| Imipene<br>m/Releba<br>ctam | 26.7%<br>(vs.<br>PIP/TAZ)<br>[11][12] | 11.7%<br>(vs.<br>PIP/TAZ)<br>[11][12] | 5.6% (vs.<br>PIP/TAZ)<br>[11][12] | 10% (vs. 56% with Colistin+I mipenem | Increase<br>d<br>ALT/AST<br>(2.3% | - | - |  |
|-----------------------------|---------------------------------------|---------------------------------------|-----------------------------------|--------------------------------------|-----------------------------------|---|---|--|
|                             |                                       |                                       |                                   | )[17]                                | each)[ <mark>9</mark> ]           |   |   |  |

Note: IMI/REL = Imipenem/Cilastatin/Relebactam; PIP/TAZ = Piperacillin/Tazobactam; BAT = Best Available Therapy. Comparisons are from specific head-to-head or comparator trials.

# **Experimental Protocols for Safety Assessment**

The evaluation of safety in clinical trials of  $\beta$ -lactamase inhibitor combinations follows rigorous and standardized methodologies, often guided by regulatory bodies like the FDA and EMA.[5] [6][11][18][19][20][21][22][23]

## **General Adverse Event Monitoring**

- Data Collection: Adverse events (AEs) are systematically collected at each study visit
  through patient interviews, physical examinations, and laboratory tests.[7][13] All AEs,
  regardless of severity or perceived relationship to the study drug, are recorded on Case
  Report Forms (CRFs).
- Causality Assessment: The relationship between the investigational drug and the AE is assessed by the investigator, typically categorized as unrelated, unlikely, possible, probable, or definite.[24][25]
- Severity Grading: The intensity of AEs is graded using standardized criteria, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[13]
- Seriousness Determination: AEs are classified as serious if they result in death, are lifethreatening, require hospitalization, result in disability, or are a significant medical event. [26]

## **Specific Organ Toxicity Monitoring**

Nephrotoxicity:



- Monitoring: Regular monitoring of serum creatinine (SCr), blood urea nitrogen (BUN), and estimated glomerular filtration rate (eGFR) is conducted.[27]
- Definition: Acute Kidney Injury (AKI) is often defined using standardized criteria such as the RIFLE (Risk, Injury, Failure, Loss of kidney function, and End-stage kidney disease) or AKIN (Acute Kidney Injury Network) classifications, which are based on changes in SCr and urine output.[28]
- Biomarkers: Newer biomarkers of kidney injury, such as cystatin C and kidney injury molecule-1 (KIM-1), may be used for earlier detection of nephrotoxicity.[19]

#### Hepatotoxicity:

- Monitoring: Liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin, are monitored at baseline and periodically throughout the trial.[20][29]
- Stopping Rules: Clinical trial protocols include specific stopping rules based on the degree of LFT elevation. For example, treatment may be discontinued if ALT or AST exceeds 3 times the upper limit of normal (ULN) and total bilirubin is greater than 2 times the ULN.[29][30]
- Causality Assessment: In cases of suspected drug-induced liver injury (DILI), a thorough workup is performed to exclude other causes of liver damage.

#### Neurotoxicity:

- Monitoring: Patients are monitored for clinical signs and symptoms of neurotoxicity, such as changes in mental status, seizures, and encephalopathy.[14]
- Risk Factor Assessment: Patients with pre-existing CNS conditions or renal insufficiency are identified as being at higher risk and are monitored more closely.[31]
- Dosage Adjustment: For drugs with known neurotoxic potential, dosage adjustments are made for patients with impaired renal function to prevent drug accumulation.[31]

#### **Gastrointestinal Toxicity:**



- Assessment: The incidence, severity, and duration of gastrointestinal adverse events like diarrhea, nausea, and vomiting are recorded.
- Clostridium difficile Infection (CDI): In cases of persistent diarrhea, testing for C. difficile toxin is performed.[23]

# **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page



Caption: Workflow for the comparative safety assessment of  $\beta$ -lactamase inhibitor combinations.

## Conclusion

The choice of a β-lactam/β-lactamase inhibitor combination should be guided not only by its efficacy against the suspected or confirmed pathogen but also by a thorough consideration of its safety profile and the individual patient's risk factors. While older combinations like amoxicillin/clavulanate and piperacillin/tazobactam have well-established safety profiles, they are associated with specific risks such as hepatotoxicity and nephrotoxicity, respectively. Newer agents like ceftazidime/avibactam, meropenem/vaborbactam, and imipenem/relebactam offer broader spectrums of activity and, in some instances, may have a more favorable safety profile for certain adverse events. However, continued post-marketing surveillance is crucial to fully characterize their long-term safety. Researchers and clinicians must remain vigilant in monitoring for adverse events and reporting them to further refine our understanding of the comparative safety of these critical therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Randomized, Double-blind, Multicenter Trial Comparing Efficacy and Safety of Imipenem/Cilastatin/Relebactam Versus Piperacillin/Tazobactam in Adults With Hospitalacquired or Ventilator-associated Bacterial Pneumonia (RESTORE-IMI 2 Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. nnuhresearch.nnuh.nhs.uk [nnuhresearch.nnuh.nhs.uk]
- 4. repo.dma.dp.ua [repo.dma.dp.ua]
- 5. Guidelines for antibacterial clinical trials and drug testing revised by EMA [clinicaltrialsarena.com]
- 6. Clinical efficacy and safety: anti-infectives for systemic use | European Medicines Agency (EMA) [ema.europa.eu]



- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Efficacy and tolerability of piperacillin/tazobactam versus ceftazidime in association with amikacin for treating nosocomial pneumonia in intensive care patients: a prospective randomized multicenter trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of ceftazidime/avibactam in patients with infections caused by β-lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Medicines Company Announces TANGO-2 Trial Of Meropenem-Vaborbactam (Formerly, Carbavance) Stopped Early For Superior Benefit-Risk Compared To Best Available Therapy For CRE - BioSpace [biospace.com]
- 11. EMA releases final guideline on antibacterial drug development | RAPS [raps.org]
- 12. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uts.edu.au [uts.edu.au]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. amr-insights.eu [amr-insights.eu]
- 18. pharmtech.com [pharmtech.com]
- 19. fda.gov [fda.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. Safety Monitoring in Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 22. Second Revision of FDA Guidance Microbiology Data for Systemic Antibacterial Drugs -ECA Academy [gmp-compliance.org]
- 23. about.citiprogram.org [about.citiprogram.org]
- 24. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 25. tandfonline.com [tandfonline.com]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 28. db.cngb.org [db.cngb.org]



- 29. laegemiddelstyrelsen.dk [laegemiddelstyrelsen.dk]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- 31. Novel β-Lactam/β-Lactamase inhibitor combinations vs alternative antibiotics in the treatment of complicated urinary tract infections: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Review of the Safety Profiles of Different β-Lactamase Inhibitor Combinations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249370#comparative-review-of-the-safety-profiles-of-different-lactamase-inhibitor-combinations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com